molecular formula C17H19FN6O B6623838 7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline

7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline

Cat. No. B6623838
M. Wt: 342.4 g/mol
InChI Key: BLLUSRLVSJMXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline, also known as FMMPQ, is a quinazoline derivative that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cell proliferation and DNA replication. 7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline may also interact with certain receptors in the brain, such as the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline may also have anxiolytic and antidepressant effects, as suggested by its interaction with dopamine and serotonin receptors.

Advantages and Limitations for Lab Experiments

One advantage of 7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline is its high potency and selectivity for certain enzymes and receptors. This makes it a useful tool for studying the role of these targets in various diseases. However, one limitation of 7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline. One direction is to further investigate its potential use as a therapeutic agent in cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent and selective derivatives. Additionally, the potential toxicity of 7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline should be further studied in order to determine its safety for use in humans.

Synthesis Methods

The synthesis of 7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline involves several steps. First, 6-methoxy-7-nitroquinazoline is reacted with sodium hydride to form the corresponding sodium salt. The sodium salt is then reacted with 4-(5-methyl-1H-pyrazol-3-yl)piperazine to form the intermediate compound. Finally, the intermediate compound is reacted with 4-fluorobenzoyl chloride to yield 7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline.

Scientific Research Applications

7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have antiproliferative activity against cancer cells, with a higher potency than other quinazoline derivatives. Additionally, 7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O/c1-11-7-16(22-21-11)23-3-5-24(6-4-23)17-12-8-15(25-2)13(18)9-14(12)19-10-20-17/h7-10H,3-6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLUSRLVSJMXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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